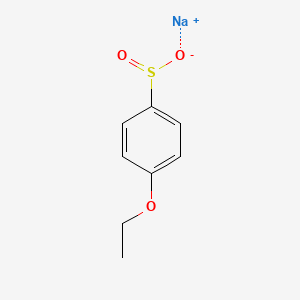

Sodium 4-ethoxybenzene-1-sulfinate

Descripción general

Descripción

Sodium 4-ethoxybenzene-1-sulfinate is a chemical compound with the CAS Number: 111243-34-6 . It has a molecular weight of 208.21 . The compound is typically stored at temperatures around -10 degrees . It appears in the form of a powder .

Synthesis Analysis

Sodium sulfinates, including Sodium 4-ethoxybenzene-1-sulfinate, have been used as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Molecular Structure Analysis

The InChI code for Sodium 4-ethoxybenzene-1-sulfinate is1S/C8H10O3S.Na/c1-2-11-7-3-5-8 (6-4-7)12 (9)10;/h3-6H,2H2,1H3, (H,9,10);/q;+1/p-1 . This code provides a specific identifier for the molecular structure of the compound. Chemical Reactions Analysis

Sodium sulfinates have been used in various chemical reactions. They have been used in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones . They have also been used in sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions .Physical And Chemical Properties Analysis

Sodium 4-ethoxybenzene-1-sulfinate is a powder . It has a molecular weight of 208.21 . The compound is typically stored at temperatures around -10 degrees .Aplicaciones Científicas De Investigación

Synthesis of Organosulfur Compounds

Sodium 4-ethoxybenzene-1-sulfinate, as a type of sodium sulfinate, can act as a versatile building block for preparing many valuable organosulfur compounds . This is achieved through S–S, N–S, and C–S bond-forming reactions .

Sulfonylating Reagent

Depending on reaction conditions, sodium sulfinates can emerge as sulfonylating reagents . This allows for the introduction of a sulfonyl group into a variety of organic compounds, enhancing their chemical properties and potential applications .

Sulfenylating Reagent

In addition to being a sulfonylating reagent, sodium sulfinates can also act as sulfenylating reagents . This means they can introduce a sulfenyl group into other compounds, which can be useful in various chemical synthesis processes .

Sulfinylating Reagent

Sodium sulfinates, including Sodium 4-ethoxybenzene-1-sulfinate, can also serve as sulfinylating reagents . This allows them to introduce a sulfinyl group into other compounds, broadening the range of potential organosulfur compounds that can be synthesized .

Synthesis of Sulfonamides, Sulfides, and Sulfones

Remarkable advancement has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones . Sodium 4-ethoxybenzene-1-sulfinate can play a crucial role in these synthesis processes .

Site-Selective C–H Sulfonylation

One of the most promising applications of sodium sulfinates is in site-selective C–H sulfonylation . This process allows for the direct introduction of a sulfonyl group at a specific carbon-hydrogen bond in an organic compound .

Photoredox Catalytic Transformations

Sodium sulfinates can also be used in photoredox catalytic transformations . This involves using light to trigger redox reactions, which can be useful in a variety of chemical synthesis and industrial processes .

Electrochemical Synthesis

Lastly, sodium sulfinates, including Sodium 4-ethoxybenzene-1-sulfinate, can be used in electrochemical synthesis . This involves using electrical energy to drive chemical reactions, offering a more sustainable and environmentally friendly approach to chemical synthesis .

Safety and Hazards

Direcciones Futuras

The utilization of sodium sulfinates, including Sodium 4-ethoxybenzene-1-sulfinate, has seen substantial progress over the last decade . Future directions may include further exploration of their use in site-selective C–H sulfonylation, photoredox catalytic transformations, and electrochemical synthesis .

Propiedades

IUPAC Name |

sodium;4-ethoxybenzenesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S.Na/c1-2-11-7-3-5-8(6-4-7)12(9)10;/h3-6H,2H2,1H3,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGOMTHGRTVVRQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 4-ethoxybenzene-1-sulfinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methoxydibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474048.png)

![6,8-Dimethyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474050.png)

![6,7-Dimethyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474055.png)

![4-[3-(Hydroxymethyl)pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1474057.png)

![Tert-butyl 1-methyl-9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1474059.png)

![[4-(3,5-Dimethoxyphenoxy)phenyl]methanamine hydrochloride](/img/structure/B1474065.png)

![1-[3-(dimethylamino)propyl]-5-fluoro-1H-indazol-3-amine](/img/structure/B1474069.png)

![Methyl 8-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474070.png)